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molecular formula C12H19NO B8427740 1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol

1-(2-Aminophenyl)-3,3-dimethylbutan-2-ol

Cat. No. B8427740
M. Wt: 193.28 g/mol
InChI Key: FBXNVPXBIWJUNK-UHFFFAOYSA-N
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Patent
US08071824B2

Procedure details

3 g (13.4 mmol) of 3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol are stirred in 50 ml of THF with 2.06 g of 65 percent sulfuric acid and 0.214 g of palladium/carbon (10%) at 90° C. under 10 bar of hydrogen pressure for 16 hours. Subsequently, the solution is filtered with suction through Celite and the filtrate is concentrated by rotary evaporation. After dissolution in ethyl acetate, washing with saturated sodium bicarbonate solution, and removal and concentration of the organic phase under reduced pressure, 2.2 g (75% of theory) of a solid are obtained. Purity (GC-MS): 88%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.214 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[CH:3]([OH:14])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O.S(=O)(=O)(O)O.[H][H]>C1COCC1.[Pd]>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][CH:3]([OH:14])[C:2]([CH3:15])([CH3:1])[CH3:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(C(CC1=C(C=CC=C1)[N+](=O)[O-])O)(C)C
Name
Quantity
2.06 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.214 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently, the solution is filtered with suction through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution in ethyl acetate
WASH
Type
WASH
Details
washing with saturated sodium bicarbonate solution, and removal and concentration of the organic phase under reduced pressure, 2.2 g (75% of theory) of a solid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)CC(C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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